Structural Confirmation in AmpC β-Lactamase Inhibitor Complex Demonstrates Target Engagement Capability
The 8-fluoroisoquinolin-5-yl moiety, derived from 8-Fluoroisoquinolin-5-ol hydrobromide, has been successfully incorporated into a potent inhibitor of AmpC β-lactamase. X-ray crystallography confirms the ligand 3,5-dichloro-N-(8-fluoroisoquinolin-5-yl)-2-hydroxybenzene-1-sulfonamide is bound within the active site of the AmpC enzyme from Escherichia coli, providing direct structural evidence of its utility as a privileged scaffold for engaging therapeutic targets [1]. This differentiates it from regioisomers like 7-fluoroisoquinolin-5-ol (CAS 2708286-87-5), for which no such co-crystal structure evidence is publicly available, establishing a tangible advantage for the 8-fluoro regioisomer in structure-based drug discovery campaigns .
| Evidence Dimension | Experimental validation of target binding |
|---|---|
| Target Compound Data | X-ray co-crystal structure available (PDB: 9C84, 1.7 Å resolution) |
| Comparator Or Baseline | 7-Fluoroisoquinolin-5-ol (CAS 2708286-87-5) |
| Quantified Difference | Yes/No (Presence/Absence of structural validation) |
| Conditions | E. coli AmpC β-lactamase; X-ray diffraction |
Why This Matters
Procurement decisions for lead discovery are driven by demonstrated utility; a co-crystal structure validates that the 8-fluoro-5-hydroxy substitution pattern is compatible with a biologically relevant binding pocket.
- [1] Liu, F., & Shoichet, B. K. (2024). X-ray crystal structure of AmpC beta-lactamase with inhibitor. PDB DOI: 10.2210/pdb9c84/pdb. View Source
